molecular formula C16H18N2O4S B4392921 N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide

N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide

Cat. No. B4392921
M. Wt: 334.4 g/mol
InChI Key: UXXIAGNCEVHYHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting from simple precursors to achieve the desired complex benzamide derivatives. For instance, the synthesis of sulpiride derivatives, which share structural motifs with the compound of interest, includes steps like halogenation, sulfonation, and amidation, using conditions that might be adapted for synthesizing N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide (Noel et al., 1972).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and physicochemical properties. Studies often employ spectroscopic techniques such as NMR, IR, and mass spectrometry for structure elucidation. For example, analysis of similar sulfonamide compounds has revealed detailed insights into their molecular conformations and functional group orientations, which are essential for understanding their reactivity and interaction with biological targets (Fatima et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. The presence of sulfonyl and methoxy groups in the molecule influences its chemical behavior, making it a versatile intermediate for further chemical modifications. Studies on similar structures have shown that these compounds can undergo reactions such as sulfonation, alkylation, and acylation, which could be relevant for modifying N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide as well (Liu et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. For instance, the polymorphism observed in related compounds demonstrates the impact of molecular packing on their physical state and stability. Such properties are critical for the compound's application in different scientific and industrial fields (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, can be inferred from studies on similar molecules. These properties are essential for understanding the compound's behavior in biological systems or chemical processes. For example, the presence of the sulfonyl group can affect the compound's electron distribution, impacting its reactivity and interactions (Ogata et al., 1984).

properties

IUPAC Name

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-17-23(20,21)13-9-10-15(22-2)14(11-13)18-16(19)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIAGNCEVHYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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